Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a pyrimidin-2-ylamino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrimidin-2-ylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .
Biological Activity
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.36 g/mol
- CAS Number : 159635-49-1
The structure features a piperidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems and as a scaffold for drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. A structure-activity relationship (SAR) study indicated that modifications on the piperidine scaffold could enhance activity against pathogens such as Mycobacterium tuberculosis (Mtb). For instance, derivatives were synthesized and evaluated for their inhibitory effects on MenA, an enzyme critical for Mtb survival under hypoxic conditions. The most potent compounds exhibited IC50 values in the low micromolar range, suggesting promising therapeutic applications against tuberculosis .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro studies demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases .
Case Study: Inhibition of Pyroptosis
A notable case study involved the evaluation of related compounds for their ability to prevent pyroptosis, a form of programmed cell death associated with inflammation. Compounds similar to this compound were tested, showing varying degrees of inhibition. For example, one derivative demonstrated a significant reduction in pyroptotic cell death at concentrations up to 50 µM . This finding underscores the compound's potential role in managing inflammatory responses.
Table: Biological Activity Summary
Compound Name | Activity Type | Target Organism/Pathway | IC50 (µM) |
---|---|---|---|
This compound | Antimicrobial | Mycobacterium tuberculosis | Low micromolar |
Similar Derivative | Anti-inflammatory | IL-1β release in macrophages | 10 µM |
Piperidine Derivative | Pyroptosis Inhibition | Human macrophages | 24.9 ± 6.3% |
Properties
IUPAC Name |
tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-5-11(6-10-18)17-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOVCTZXGVMJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377215 | |
Record name | tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301225-40-1 | |
Record name | tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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